molecular formula C22H24N4O2 B2948688 1-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(4-methoxyphenethyl)urea CAS No. 1421528-48-4

1-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2948688
CAS No.: 1421528-48-4
M. Wt: 376.46
InChI Key: CLOJFXWSUIYXEF-UHFFFAOYSA-N
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Description

The compound 1-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(4-methoxyphenethyl)urea features a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core substituted at the 3-position with a 4-phenylurea group and a 4-methoxyphenethyl chain. This structure combines a bicyclic heterocycle with a urea linker, which is known to enhance binding affinity to biological targets such as kinases or receptors . The 4-methoxyphenethyl moiety may improve pharmacokinetic properties, including solubility and metabolic stability.

Properties

IUPAC Name

1-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-28-19-10-4-16(5-11-19)12-13-23-22(27)25-18-8-6-17(7-9-18)20-15-24-21-3-2-14-26(20)21/h4-11,15H,2-3,12-14H2,1H3,(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOJFXWSUIYXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=CC=C(C=C2)C3=CN=C4N3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(4-methoxyphenethyl)urea is a derivative of pyrrolo[1,2-a]imidazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolo[1,2-a]imidazole moiety linked to a phenyl group and a methoxyphenethyl urea. Its molecular formula is C18H22N4OC_{18}H_{22}N_4O, and it possesses notable structural characteristics that contribute to its biological activity.

Synthesis

Recent studies have highlighted various synthetic pathways for creating pyrroloimidazole derivatives. For instance, a tricomponent reaction involving ninhydrins, diamines, and activated acetylenic compounds has been reported to yield significant amounts of these derivatives with high efficiency . The incorporation of functional groups such as NH and OH has been shown to enhance antioxidant properties .

1. Antioxidant Properties

The antioxidant activity of pyrroloimidazole derivatives has been evaluated using DPPH radical scavenging and FRAP assays. Results indicate that these compounds exhibit significant antioxidant efficacy comparable to traditional antioxidants . This property is attributed to the presence of hydroxyl groups which facilitate electron donation.

2. Antimicrobial Activity

The antimicrobial effectiveness of synthesized pyrroloimidazoles was assessed against various bacterial strains using disk diffusion methods. The results demonstrated notable bacteriostatic properties against both Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic processes.

3. Anticancer Potential

Preliminary studies suggest that derivatives of pyrrolo[1,2-a]imidazole may possess anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through the modulation of key signaling pathways . For example, compounds targeting the PD-1/PD-L1 pathway have shown promise in enhancing immune responses against tumors .

Case Studies

Study Findings Methodology
Study on Antioxidant ActivitySignificant antioxidant capacity comparable to established antioxidantsDPPH radical scavenging assay
Antimicrobial EvaluationEffective against Gram-positive and Gram-negative bacteriaDisk diffusion method
Cancer Cell Apoptosis InductionInduces apoptosis in cancer cells via signaling modulationIn vitro assays on various cancer cell lines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolo[1,2-a]imidazole Cores

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea (CAS 1421512-79-9)
  • Structure : Differs by replacing the 4-methoxyphenethyl group with a benzo[d][1,3]dioxol-5-yl substituent.
  • Properties: Molecular weight 362.4 g/mol (vs. target compound’s ~376 g/mol).
  • Activity: No direct biological data reported, but urea-containing pyrroloimidazoles are often explored as kinase inhibitors or anti-inflammatory agents .
2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (CAS 111908-95-3)
  • Structure : Lacks the urea linker but includes a 4-methoxyphenyl and pyridyl substituent.
  • Properties : Molecular weight 291.35 g/mol. The absence of the urea group likely reduces hydrogen-bonding capacity, impacting target selectivity .

Functional Analogues with Urea Linkers

1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (Compound 9a)
  • Structure : Urea-linked pyrazole derivative without the pyrroloimidazole core.
  • Properties : Molecular weight 272.3 g/mol. Simpler structure may limit bioavailability compared to bicyclic systems .

Pharmacological Analogues with Dual COX/5-LOX Inhibition

SK&F 105809
  • Structure : 2-(4-(Methylsulfinyl)phenyl)-3-(pyridin-4-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.
  • Activity : Inhibits PGE2 (IC50 = 0.1 μM) and LTB4 (IC50 = 2.0 μM) production, with oral ED50 = 15–44 mg/kg in murine inflammation models .
  • Comparison : The target compound’s urea group may enhance target engagement but could reduce oral efficacy due to higher polarity.
Licofelone (ML-3000)
  • Structure : Pyrrolizine derivative with dual COX/5-LOX inhibition (IC50 = 0.22–0.37 μM).

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